Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-
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Overview
Description
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is a complex organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes a pyridine ring substituted with a 2-(3,4-dichlorophenyl)-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Hantzsch dihydropyridine synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The reaction conditions can be optimized to achieve high yields and purity, making it a preferred method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The presence of chlorine atoms and phenyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar pyridine-based structure.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a pyridine-like structure.
Imidazo[1,5-a]pyridine: Known for its luminescent and versatile properties.
Uniqueness
Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
650605-34-8 |
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Molecular Formula |
C19H15Cl2N |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]pyridine |
InChI |
InChI=1S/C19H15Cl2N/c20-18-7-6-16(13-19(18)21)17(15-4-2-1-3-5-15)12-14-8-10-22-11-9-14/h1-11,13,17H,12H2/t17-/m0/s1 |
InChI Key |
WDRBZDXRDINKMM-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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